7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl)-
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Overview
Description
2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a pyrrolidine ring, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the quinazoline core.
Attachment of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE: Lacks the methyl and pyridine groups.
2-METHYL-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE: Lacks the pyridine group.
N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE: Lacks the methyl group.
Uniqueness
2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE is unique due to the presence of both the pyridine and pyrrolidine rings, along with the methyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
646450-86-4 |
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Molecular Formula |
C18H19N5 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-yl-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C18H19N5/c1-13-20-17-11-14(22-15-5-4-8-19-12-15)6-7-16(17)18(21-13)23-9-2-3-10-23/h4-8,11-12,22H,2-3,9-10H2,1H3 |
InChI Key |
DNGJUTKVNXGFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC3=CN=CC=C3)C(=N1)N4CCCC4 |
Origin of Product |
United States |
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